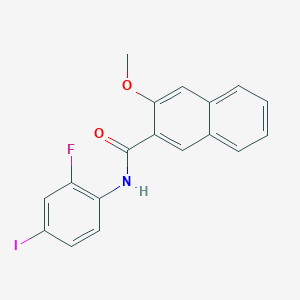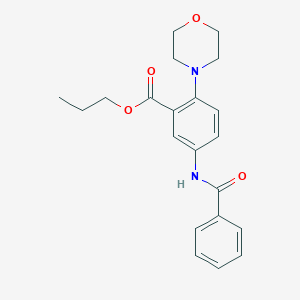![molecular formula C27H29N3O2 B250985 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as DPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of medicine. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The mechanism of action of 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is not fully understood, but studies have suggested that it acts by modulating various signaling pathways in the body. 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in inflammation and cancer progression. 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to have several biochemical and physiological effects in the body. Studies have shown that 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative damage. Additionally, 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to modulate the activity of ion channels and receptors in the nervous system, which may contribute to its analgesic effects.
実験室実験の利点と制限
One of the main advantages of using 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in lab experiments is its high potency and selectivity for specific targets. 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to exhibit potent activity against cancer cells and has shown promising results in preclinical studies. Additionally, 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to have low toxicity and side effects, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One area of interest is the development of novel formulations and delivery systems that can improve the solubility and bioavailability of 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. Another area of research is the identification of specific targets and signaling pathways that are modulated by 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, which may help to elucidate its mechanism of action and identify new therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in clinical trials, which may lead to its approval as a new drug for the treatment of various diseases.
合成法
2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide can be synthesized using a simple and efficient method that involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction yields 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide as a white solid with high purity and yield.
科学的研究の応用
2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied for its potential applications in various areas of medicine, including cancer treatment, neuroprotection, and pain management. Studies have shown that 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to have analgesic properties by modulating the activity of pain receptors in the nervous system.
特性
分子式 |
C27H29N3O2 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C27H29N3O2/c1-2-25(31)30-19-17-29(18-20-30)24-15-13-23(14-16-24)28-27(32)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,26H,2,17-20H2,1H3,(H,28,32) |
InChIキー |
RFLYDQWSMYWGPM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250902.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B250903.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B250904.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250908.png)

![3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250913.png)

![Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B250915.png)

methanone](/img/structure/B250917.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)